13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane
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Overview
Description
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a phosphanyl group attached to a macrocyclic framework containing oxygen and nitrogen atoms, making it an interesting subject for various chemical studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to the phosphanyl group.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sulfur (S₈) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) and various electrophiles.
Major Products: The major products formed from these reactions include phosphine oxides, substituted phosphines, and various macrocyclic derivatives .
Scientific Research Applications
13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane exerts its effects involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include the inhibition of specific enzymes or the disruption of cellular processes .
Comparison with Similar Compounds
Diphenylphosphine: A simpler organophosphorus compound with similar reactivity but lacking the macrocyclic structure.
1,3-Bis(diphenylphosphino)propane: Another phosphine ligand used in coordination chemistry, but with a different structural framework.
Azo-containing tertiary phosphines: Compounds with similar phosphanyl groups but different functional groups and reactivity.
Uniqueness: 13-(Diphenylphosphanyl)-1,4,7,10-tetraoxa-13-azacyclopentadecane stands out due to its macrocyclic structure, which imparts unique properties such as enhanced stability and specific binding affinities. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
CAS No. |
90330-43-1 |
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Molecular Formula |
C22H30NO4P |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
diphenyl(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phosphane |
InChI |
InChI=1S/C22H30NO4P/c1-3-7-21(8-4-1)28(22-9-5-2-6-10-22)23-11-13-24-15-17-26-19-20-27-18-16-25-14-12-23/h1-10H,11-20H2 |
InChI Key |
SADATRKSJBRVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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